molecular formula C25H20ClN3O4 B2772772 (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 442649-68-5

(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

货号: B2772772
CAS 编号: 442649-68-5
分子量: 461.9
InChI 键: PFDKRNJXUMCTCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C25H20ClN3O4 and its molecular weight is 461.9. The purity is usually 95%.
BenchChem offers high-quality (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4/c1-31-17-8-5-15(6-9-17)21-14-22(29(28-21)25(30)23-4-3-11-33-23)19-12-16-7-10-18(32-2)13-20(16)27-24(19)26/h3-13,22H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDKRNJXUMCTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a complex organic molecule that integrates multiple pharmacophoric elements, potentially positioning it as a candidate for various therapeutic applications, particularly in cancer research and drug development. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Overview

This compound features a quinoline moiety , a pyrazole ring , and a furan unit , which are known to interact with various biological targets. The presence of these functional groups suggests potential bioactivity related to antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Characteristics
Molecular Formula C27H21ClN3O3
Molecular Weight 506.4 g/mol
IUPAC Name [3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone
InChI Key LFXVCVJRCDFZCC-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical pathways for cell proliferation and survival.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.
  • Covalent Bond Formation : As a cysteine-reactive small molecule, it may form covalent bonds with cysteine residues in proteins, altering their function and potentially leading to therapeutic effects in diseases like cancer.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing quinoline and pyrazole moieties have shown promise as anticancer agents by inducing apoptosis in various cancer cell lines.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to strong activity.

Case Studies

  • Synthesis and Evaluation of Related Compounds : Research on structurally similar compounds has demonstrated their effectiveness in inhibiting cell growth in various cancer types. For example, derivatives of quinoline have been shown to possess cytotoxic effects on HeLa cells through mechanisms involving apoptosis induction and cell cycle arrest .
  • Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may effectively bind to target proteins involved in cancer progression, offering insights into its potential therapeutic applications.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Notable Activities
2-MethylquinolineQuinoline backboneAntimicrobial
4-AminoquinolineAmino group on quinolineAntimalarial
PyrazolopyrimidinePyrazole fused with pyrimidineAnticancer

This comparison highlights that while there are compounds with similar frameworks, the unique combination of quinoline, pyrazole, and furan in this compound may confer distinct biological activities not present in others .

常见问题

Basic Synthesis Optimization

Q: What are the critical parameters for optimizing the synthesis yield of this compound, given its multi-heterocyclic structure? A:

  • Reaction Conditions: Use ethanol or dimethylformamide (DMF) as solvents for improved solubility of intermediates. Maintain reflux conditions (e.g., 2–6 hours) to ensure complete cyclization of the pyrazole ring .
  • Catalysts: Acidic (e.g., acetic anhydride) or basic (e.g., triethylamine) catalysts enhance regioselectivity in heterocycle formation .
  • Purification: Recrystallize from DMF–EtOH (1:1) to remove by-products, monitored via TLC (Rf ≈ 0.5 in hexane/ethyl acetate) .

Structural Elucidation Challenges

Q: How to resolve spectral contradictions (e.g., NMR vs. X-ray) in characterizing the dihydropyrazole ring conformation? A:

  • X-ray Crystallography: Resolve tautomeric ambiguity (e.g., 4,5-dihydro-1H-pyrazole vs. pyrazoline) using single-crystal diffraction .
  • 2D NMR: Apply NOESY or HSQC to confirm spatial proximity of methoxy groups and furan protons .
  • Computational Validation: Compare experimental data with DFT-optimized structures (B3LYP/6-31G* basis set) .

Regioselectivity in Functionalization

Q: How to address competing regioselectivity during derivatization of the quinoline moiety? A:

  • Directed Metalation: Use LiTMP (lithium tetramethylpiperidide) at −78°C to selectively deprotonate the 2-chloro-7-methoxyquinolin-3-yl group .
  • Protection Strategies: Temporarily mask the furan-2-yl methanone with TMSCl to prevent unwanted side reactions .

Advanced Bioactivity Profiling

Q: What methodological frameworks are recommended for evaluating biological activity against conflicting literature reports? A:

  • Assay Design: Use dose-response curves (IC50) in enzyme inhibition assays (e.g., kinase targets) with triplicate replicates to minimize variability .
  • Control Compounds: Include structurally analogous references (e.g., pyrazolo[1,5-a]quinolines) to validate specificity .
  • Data Normalization: Apply ANOVA to account for batch effects in cell-based assays (e.g., p < 0.05 threshold) .

Stability and Degradation Pathways

Q: How to identify degradation products under physiological conditions? A:

  • Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 37°C for 24 hours .
  • LC-MS Analysis: Use high-resolution Q-TOF to detect fragments (e.g., cleavage of the dihydropyrazole ring) .
  • Kinetic Modeling: Apply first-order decay models to predict shelf-life under varying pH .

Computational Modeling for Target Prediction

Q: What computational strategies predict plausible biological targets given limited experimental data? A:

  • Molecular Docking: Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 3POZ, 4R3Q) .
  • Pharmacophore Mapping: Align the quinoline and methoxyphenyl groups with known ATP-binding pockets .
  • ADMET Prediction: Employ SwissADME to assess blood-brain barrier permeability and CYP450 interactions .

Contradictions in Solubility Data

Q: How to reconcile discrepancies in solubility measurements across studies? A:

  • Standardized Protocols: Use USP <1231> guidelines for equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Particle Size Control: Mill the compound to <10 µm to ensure consistent surface area .
  • Co-Solvent Systems: Test DMSO/water gradients (1–10% v/v) for aggregation-prone samples .

Scaling-Up Challenges

Q: What are the key considerations for transitioning from lab-scale to pilot-scale synthesis? A:

  • Flow Chemistry: Implement continuous-flow reactors to manage exothermic cyclization steps .
  • Process Analytical Technology (PAT): Use inline FTIR to monitor intermediate formation in real time .
  • Waste Minimization: Optimize solvent recovery (e.g., ethanol distillation) to meet green chemistry metrics .

Advanced Structural Modifications

Q: How to design analogs to improve metabolic stability without compromising activity? A:

  • Isosteric Replacement: Substitute the furan-2-yl group with thiophene or pyridine rings to reduce CYP-mediated oxidation .
  • Deuterium Incorporation: Introduce deuterium at labile C-H bonds (e.g., dihydropyrazole C4) to prolong half-life .
  • Prodrug Strategies: Mask the methanone as a ketal or ester for enhanced oral bioavailability .

Handling Conflicting Biological Data

Q: How to resolve discrepancies between in vitro potency and in vivo efficacy? A:

  • Pharmacokinetic Profiling: Measure plasma exposure (AUC0–24h) and tissue distribution via LC-MS/MS .
  • Metabolite Identification: Use HRMS to detect active metabolites contributing to in vivo effects .
  • Dose Escalation Studies: Apply Hill equation modeling to correlate exposure with efficacy endpoints .

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